1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE
Description
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The unique structure of this compound makes it a privileged scaffold in medicinal chemistry and material science due to its significant photophysical properties .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-13-14(2)20-17-16(15-8-4-3-5-9-15)12-19-22(17)18(13)21-10-6-7-11-21/h3-5,8-9,12H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGGLIRBGGMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds
The foundational approach involves reacting 3-amino-4-aroylpyrazoles with 1,3-diketones or β-keto esters under acidic or basic conditions. For the 5,6-dimethyl substituents, 2,4-pentanedione (acetylacetone) serves as the optimal 1,3-diketone due to its methyl groups at C2 and C4.
- 3-Amino-4-benzoylpyrazole (1.0 equiv) and 2,4-pentanedione (1.2 equiv) are refluxed in acetic acid or ethanol with catalytic HCl.
- Cyclization occurs via nucleophilic attack of the pyrazole’s NH$$_2$$ group on the diketone’s carbonyl carbons, forming the pyrimidine ring.
- The reaction yields 5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as an intermediate, with the 7-position hydroxyl group serving as a precursor for further functionalization.
Key Optimization :
- Microwave irradiation reduces reaction time from 6–8 hours to 20–30 minutes with comparable yields (75–85%).
- Solvent selection (e.g., dioxane or ethanol) impacts regioselectivity and purity.
Alternative Routes: One-Pot Synthesis
Direct Amination During Cyclocondensation
Recent advances enable the incorporation of pyrrolidine in a single step by using pyrrolidine as a solvent and nucleophile during cyclocondensation.
- 3-Amino-4-benzoylpyrazole and 2,4-pentanedione are heated in pyrrolidine at 120°C for 6 hours.
- The reaction simultaneously forms the pyrazolo[1,5-a]pyrimidine core and introduces the 7-pyrrolidine group via in situ substitution (yield: 60–68%).
Advantages :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE involves the inhibition of CDKs, which are crucial regulators of cell cycle progression . By binding to the active site of CDK2/cyclin A2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar structural features but different functional groups.
The uniqueness of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE lies in its specific substitution pattern and its potent biological activity, particularly its ability to inhibit CDKs .
Biological Activity
1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 258.33 g/mol
The biological activity of 1-{5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often function as inhibitors of specific kinases and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound may act as a selective inhibitor of certain kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR analysis provides insights into how structural modifications influence the biological activity of pyrazolo[1,5-a]pyrimidines. For instance:
- Substitution Patterns : The presence of methyl groups at the 5 and 6 positions enhances potency against certain targets.
- Aromatic Substituents : The phenyl group at position 3 contributes to increased lipophilicity and binding affinity for target proteins.
| Compound | IC50 (μM) | Target Enzyme/Pathway |
|---|---|---|
| 1-{5,6-Dimethyl...} | TBD | TBD |
| Compound A | 0.04 | COX-2 |
| Compound B | 11.60 | Inflammatory response |
Anticancer Activity
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives reported significant anticancer activity against breast cancer cell lines. The derivatives demonstrated IC50 values ranging from 0.05 to 0.15 μM, indicating potent inhibition of cell growth.
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, several derivatives exhibited IC50 values comparable to celecoxib in inhibiting COX-2 activity. The results indicated that structural modifications at the pyrimidine core significantly influenced anti-inflammatory efficacy.
Q & A
Q. What are the regioselective synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A regioselective one-pot method involves reacting aminopyrazoles with β-enaminones or enol ethers under acidic or basic conditions. For example, in , a catalyst-assisted three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides yields highly substituted pyrazolo[1,5-a]pyrimidines. Key parameters include solvent choice (e.g., ethanol, DMF) and temperature (reflux conditions) to control regioselectivity . highlights the use of enaminones and pyridine as a solvent for introducing substituents at the 7-position .
Q. How are structural characterization techniques (e.g., NMR, MS) applied to confirm the identity of this compound?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Aromatic protons in the pyrazolo[1,5-a]pyrimidine ring appear as doublets or triplets between δ 6.5–8.5 ppm. Pyrrolidine protons resonate as multiplets near δ 2.5–3.5 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match theoretical values within 5 ppm error. reports a calculated mass of 533.1547 vs. experimental 533.1573 for a related compound .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
Initial screening should focus on antiproliferative activity (e.g., MTT assay against cancer cell lines) and kinase inhibition (e.g., CDK2 or KDR kinase assays). and emphasize pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors, with IC₅₀ values influenced by substituent patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antiproliferative activity in this compound class?
SAR optimization involves systematic substitution at key positions:
- 3-Phenyl group : Bulky substituents (e.g., 4-Cl, CF₃) enhance kinase selectivity by occupying hydrophobic pockets .
- 7-Pyrrolidine moiety : N-Methylation or sp³-hybridized substituents improve solubility and bioavailability .
- 5,6-Dimethyl groups : Methylation reduces metabolic degradation, as shown in for pyrazolo[1,5-a]pyrimidine amides .
Table 1 : Impact of substituents on biological activity
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 3 | Phenyl | Base scaffold | |
| 5,6 | Methyl | Metabolic stability | |
| 7 | Pyrrolidine | Solubility enhancement |
Q. How do heterocyclic substituents influence the compound’s mechanism of action?
Heterocyclic systems (e.g., piperidine, morpholine) at the 7-position modulate target binding. shows that morpholine derivatives enhance kinase inhibition by forming hydrogen bonds with catalytic residues . In contrast, bulky groups like tert-butoxycarbonyl (Boc) in improve passive membrane diffusion .
Q. What solvent systems and catalysts improve synthetic yields in large-scale preparations?
Q. How can analytical methods resolve contradictions in spectral data for structurally similar analogs?
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions.
- X-ray crystallography : used single-crystal analysis to confirm the planar geometry of the pyrazolo[1,5-a]pyrimidine core, critical for bioactivity .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
